

# review of dihalogenated oxazole chemistry

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## Compound of Interest

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A comprehensive review of the synthesis, reactivity, and applications of dihalogenated oxazoles, with a focus on their utility as versatile building blocks in medicinal chemistry and natural product synthesis.

## Introduction

Dihalogenated oxazoles are highly valuable synthetic intermediates, offering two distinct points for functionalization. The oxazole ring itself is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, prized for its ability to engage in various non-covalent interactions with enzymes and receptors.<sup>[1][2]</sup> The presence of two halogen atoms, often at the C2 and C4 or C4 and C5 positions, allows for selective and sequential chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This regioselective reactivity enables a convergent approach to the synthesis of complex molecules, such as the polyoxazole-containing natural products telomestatin and ulapualide A.<sup>[3]</sup> This guide provides an in-depth overview of the synthesis of these key building blocks, their regioselective reactivity, and detailed protocols for their use in constructing advanced molecular architectures.

## Synthesis of Dihalogenated Oxazoles

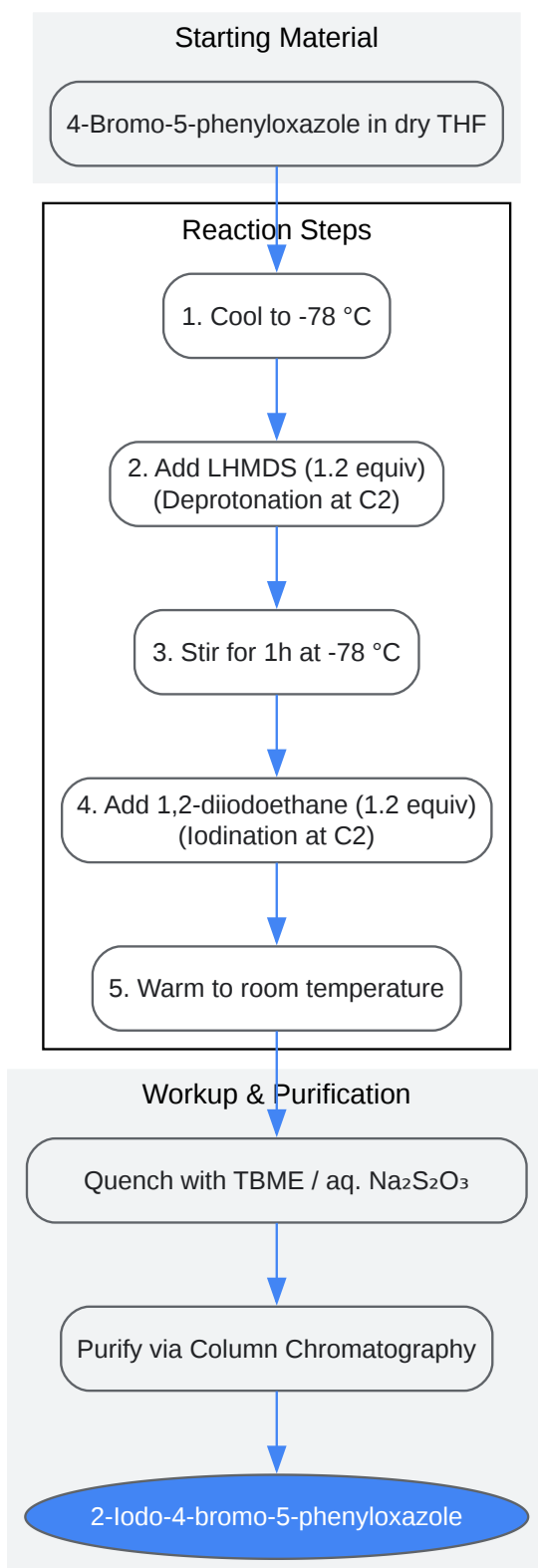
The preparation of dihalogenated oxazoles typically involves the halogenation of a pre-existing oxazole core. A common strategy is the sequential halogenation at the C2 and C4 positions, taking advantage of the differential acidity of the ring protons. The C2-proton of an oxazole is generally the most acidic, allowing for regioselective deprotonation and subsequent quenching with an electrophilic halogen source.<sup>[4]</sup>

A key intermediate, **2,4-diiodooxazole**, can be synthesized from oxazole itself. More complex derivatives, such as 2-iodo-4-bromo-5-phenyloxazole, are also accessible through established methods.<sup>[3]</sup>

## Experimental Protocol: Synthesis of 2-Iodo-4-bromo-5-phenyloxazole

This protocol is adapted from Vedejs' protocol with minor modifications as described by Dounay et al.<sup>[3]</sup>

- Dissolve 4-bromo-5-phenyloxazole (1.0 equiv) in dry tetrahydrofuran (THF) to a concentration of approximately 0.3 M.
- Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add lithium hexamethyldisilazide (LHMDS) (1.2 equiv, typically as a 1.0 M solution in THF) to the cooled solution.
- Stir the resulting reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
- Add solid 1,2-diiodoethane (1.2 equiv) to the mixture in one portion.
- Allow the reaction mixture to warm to room temperature. The reaction is typically complete within 10-15 minutes, which can be monitored by HPLC or TLC.
- Quench the reaction by pouring it into a separatory funnel containing a biphasic mixture of tert-butyl methyl ether (TBME) and 10% aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution.
- Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude material by column chromatography on silica gel to afford the pure 2-iodo-4-bromo-5-phenyloxazole.



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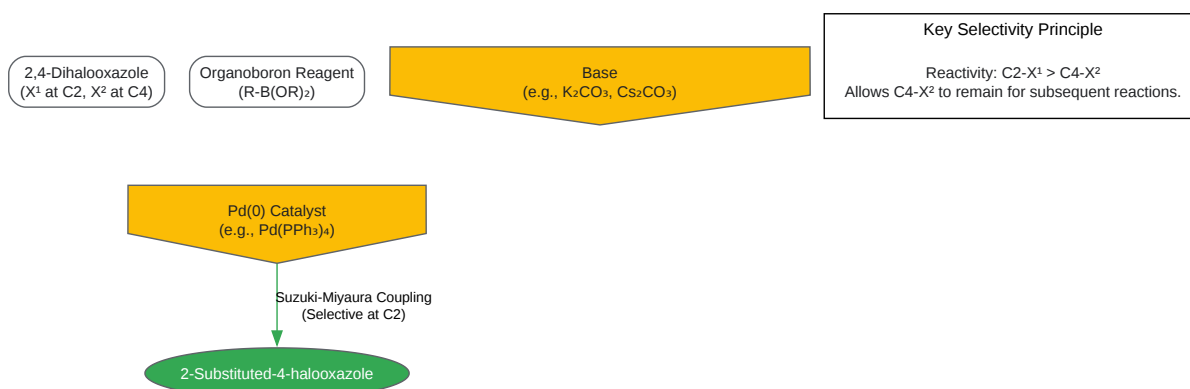
**Caption:** Experimental workflow for the synthesis of 2-iodo-4-bromo-5-phenyloxazole.

# Regioselective Reactivity of Dihalogenated Oxazoles

The synthetic utility of dihalogenated oxazoles lies in the differential reactivity of the carbon-halogen bonds. In 2,4-dihalooxazoles, the C2-halogen is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C4-halogen. This difference allows for highly regioselective cross-coupling reactions.[3]

## Selective C2-Functionalization via Suzuki-Miyaura Coupling

A Suzuki-Miyaura cross-coupling can be performed selectively at the C2 position of a 2,4-dihalooxazole, leaving the C4-halogen untouched. This provides a modular approach to building 2,4-disubstituted oxazoles. By carefully choosing the palladium catalyst and ligands, high selectivity can be achieved. For instance, various dihalooxazoles can be monoarylated at a single C-X bond, and by changing the catalyst system, the selectivity can sometimes be switched to the otherwise less reactive C-X bond.[5]



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**Caption:** Regioselective Suzuki-Miyaura coupling at the C2 position of a dihalooxazole.

## Sequential Functionalization: A Convergent Approach to Trisoxazoles

The intact C4-halogen from the initial Suzuki coupling serves as a handle for a second, distinct cross-coupling reaction. This sequential strategy forms the basis of a convergent synthesis for complex structures like trisoxazoles.[3] After the C2 position is functionalized, a different coupling method, such as a Stille coupling with an organostannane reagent, can be employed to modify the C4 position.[3][6]

This powerful one-pot, two-reaction approach minimizes step count and avoids the synthesis of complex precursors, allowing for the rapid generation of molecular complexity.

## Experimental Protocol: Sequential Suzuki-Stille Coupling

This protocol is a general representation based on the convergent synthesis of trisoxazoles.[3]

### Part A: C2-Suzuki Coupling

- To a reaction vessel containing 2,4-dihalooxazole (1.0 equiv), add the oxazol-4-ylboronate (1.2 equiv).
- Add a suitable solvent (e.g., DME or toluene) and an aqueous solution of a base (e.g., 2M  $K_2CO_3$ ).
- Degas the mixture thoroughly with an inert gas.
- Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 5 mol%).
- Heat the reaction mixture (e.g., to 80-90 °C) and monitor for completion (consumption of the dihalooxazole).

### Part B: C4-Stille Coupling

- Once the first coupling is complete, cool the reaction mixture.

- Add the 2-stannyl-oxazole reagent (1.5 equiv).
- Add a second palladium catalyst suitable for Stille coupling (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 5 mol%) and any necessary co-catalysts or ligands.
- Heat the mixture (e.g., to reflux) and monitor for the formation of the final trisoxazole product.
- Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the final product by chromatography.

## Data on Reaction Optimization

The efficiency of cross-coupling reactions on dihalogenated oxazoles is highly dependent on the choice of catalyst, ligands, base, and solvent. The following table summarizes optimization data for the Stille coupling step in a trisoxazole synthesis, demonstrating the importance of these parameters.<sup>[3]</sup>

Entry	Catalyst (mol %)	Ligand (mol %)	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)
1	$\text{PdCl}_2(\text{PPh}_3)_2$ (10)	-	-	DME	Reflux	48	51
2	$\text{Pd}_2(\text{dba})_3$ (5)	$(\text{tBu})_3\text{PH}$ $\text{BF}_4$ (20)	-	Dioxane	RT	48	0
3	$\text{Pd}_2(\text{dba})_3$ (5)	$(\text{tBu})_3\text{PH}$ $\text{BF}_4$ (20)	-	Dioxane	100	24	20
4	$\text{Pd}(\text{PPh}_3)_4$ (10)	-	-	Toluene	Reflux	48	58
5	$\text{Pd}_2(\text{dba})_3$ (5)	$(\text{tBu})_3\text{PH}$ $\text{BF}_4$ (20)	$\text{Cu}_2\text{O}$ (20)	Dioxane	100	24	15
6	$\text{Pd}(\text{PPh}_3)_4$ (10)	-	$\text{CuI}$ (20)	Toluene	Reflux	24	71
7	$\text{Pd}(\text{PPh}_3)_4$ (10)	-	$\text{AsPh}_3$ (20)	Toluene	Reflux	24	65

Data adapted from J. Org. Chem. 2009, 74, 18, 7177–7180.[3] As shown, the use of Pd(PPh<sub>3</sub>)<sub>4</sub> in toluene with copper(I) iodide as an additive provided the optimal yield for this particular transformation.

## Applications in Drug Discovery and Development

The oxazole motif is a cornerstone in medicinal chemistry, appearing in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] Dihalogenated oxazoles serve as critical building blocks for accessing novel analogues of these drugs and for the total synthesis of complex natural products.

The ability to perform regioselective, sequential cross-couplings allows for the creation of diverse libraries of substituted oxazoles. This modularity is highly attractive in drug discovery programs, where structure-activity relationships (SAR) are explored by systematically varying substituents around a core scaffold. The convergent strategies enabled by dihalo-oxazoles accelerate the synthesis of target molecules and their analogues, facilitating more rapid and efficient drug development cycles. The synthesis of natural products such as texamine, balsoxin, and disorazole C<sub>1</sub> highlights the practical application of these methods.[7][8][9][10]

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